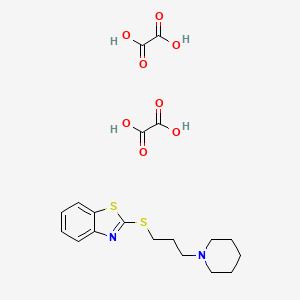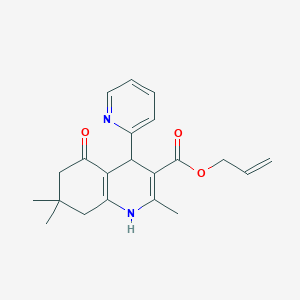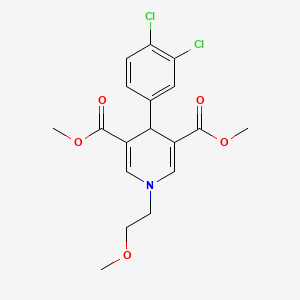![molecular formula C22H36ClNO B4979228 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride](/img/structure/B4979228.png)
3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group, a cyclohexyl ring, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step may involve the formation of an intermediate compound through a reaction between a cyclohexyl derivative and a phenyl derivative.
Introduction of the Dimethylamino Group: The intermediate is then reacted with a dimethylamine source under controlled conditions to introduce the dimethylamino group.
Final Product Formation: The final step involves the conversion of the intermediate to the desired product, often through a reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential effects on biological systems. This could include investigations into its interactions with proteins, enzymes, or cellular pathways.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. This could involve studies on its pharmacological properties, toxicity, and efficacy in treating various conditions.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties could make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the context of its use and the biological systems being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-1-[4-(4-methylcyclohexyl)phenyl]propan-1-one;hydrochloride
- 3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride may exhibit unique properties due to the presence of the pentyl group
Propriétés
IUPAC Name |
3-(dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO.ClH/c1-4-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(24)16-17-23(2)3;/h12-15,18-19H,4-11,16-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMYRLJVXNBAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)CCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE](/img/structure/B4979148.png)

![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4979173.png)

![8-[2-(2-chloro-5-methylphenoxy)ethoxy]quinoline](/img/structure/B4979191.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)
![2-(4-CHLOROPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4979204.png)
![METHYL 3-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4979212.png)
![8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)

![N-(2,3-dichlorophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4979223.png)

![1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine](/img/structure/B4979246.png)

